4-Bromo-1-[2-(methylsulfanyl)ethyl]-1H-pyrazol-3-amine
CAS No.:
Cat. No.: VC17714016
Molecular Formula: C6H10BrN3S
Molecular Weight: 236.14 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C6H10BrN3S |
|---|---|
| Molecular Weight | 236.14 g/mol |
| IUPAC Name | 4-bromo-1-(2-methylsulfanylethyl)pyrazol-3-amine |
| Standard InChI | InChI=1S/C6H10BrN3S/c1-11-3-2-10-4-5(7)6(8)9-10/h4H,2-3H2,1H3,(H2,8,9) |
| Standard InChI Key | NJNABDLUKCOTNJ-UHFFFAOYSA-N |
| Canonical SMILES | CSCCN1C=C(C(=N1)N)Br |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition
The compound’s IUPAC name, 4-bromo-1-[2-(methylsulfanyl)ethyl]pyrazol-3-amine, reflects its pyrazole core substituted with a bromine atom at position 4, a methylsulfanylethyl group at position 1, and an amine group at position 3 . Key identifiers include:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 236.14 g/mol |
| CAS Numbers | 62896-86-0, 1594794-64-5 |
| SMILES | CCS(=O)(=O)CCCN1C=C(C(=N1)N)Br |
The CAS number discrepancy (62896-86-0 vs. 1594794-64-5) may arise from registry variations or structural analogs .
Structural Analysis
While no crystallographic data for this specific compound is available, related pyrazole derivatives exhibit planar aromatic rings with substituents influencing electronic and steric properties . For example, 4-bromo-3-nitro-1H-pyrazole-5-carboxylic acid crystallizes in a monoclinic system () with lattice parameters Å, Å, and Å . Such data underscore the importance of future X-ray diffraction studies to resolve the title compound’s conformation and intermolecular interactions.
Synthesis and Optimization
Synthetic Routes
The primary synthesis method involves nucleophilic substitution of 4-bromo-1H-pyrazole with 2-(methylsulfanyl)ethyl groups. Key steps include:
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Reaction Setup: 4-Bromo-1H-pyrazole is dissolved in polar aprotic solvents (e.g., dimethylformamide or ethanol).
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Substitution: Introduction of the methylsulfanyl group via alkylation or thiol-ene reactions.
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Purification: Column chromatography or recrystallization to isolate the product.
Optimized conditions (temperature: 60–80°C, reaction time: 12–24 hours) yield ~70–80% purity. Comparative studies with analogous compounds, such as ethyl 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylate, highlight the role of catalysts (e.g., sulfuric acid) and oxidizing agents (e.g., potassium persulfate) in enhancing efficiency .
Challenges and Solutions
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Byproduct Formation: Competing reactions at the pyrazole’s amine group may occur. Solutions include protecting group strategies (e.g., Boc protection) .
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Scalability: Batch-wise addition of reagents and controlled heating (55–65°C) mitigate exothermic side reactions .
Physicochemical Properties
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Solubility: Likely soluble in polar solvents (DMF, DMSO) due to the sulfanyl and amine groups.
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Stability: Susceptible to oxidation at the sulfur center, necessitating inert storage conditions .
Biological Activities and Mechanisms
Molecular Docking Insights
Docking simulations of similar compounds reveal binding affinities to bacterial efflux pumps and DNA gyrase, suggesting potential targets . For example, 4-aryl-N-(5-methyl-1H-pyrazol-3-yl)benzamides exhibit binding energies of to kcal/mol against NDM-1 .
Applications in Materials Science
The methylsulfanyl group’s electron-donating properties make this compound a candidate for:
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Coordination Polymers: As seen in Cu(II) complexes with pyrazolyl phenols, which form halogen-bonded networks ( Å) .
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Organic Electronics: Thioether linkages enhance charge transport in semiconducting materials .
Future Research Directions
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